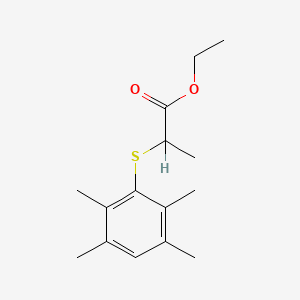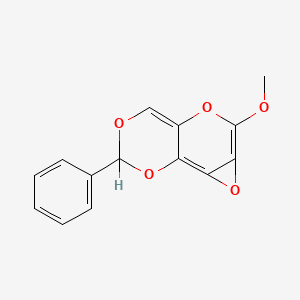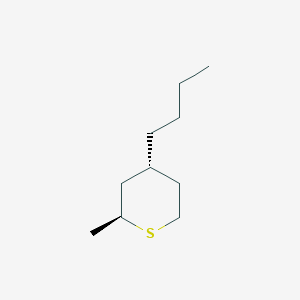
(2S,4R)-4-butyl-2-methylthiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-butyl-2-methylthiane is a chiral compound with a unique structure that includes a thiane ring, a butyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-butyl-2-methylthiane typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the formation of the desired enantiomer. The reaction conditions often include controlled temperatures and the use of solvents that do not interfere with the chiral catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-4-butyl-2-methylthiane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a sulfoxide or sulfone, while reduction may yield a fully saturated thiane ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,4R)-4-butyl-2-methylthiane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used to study the effects of chirality on biological systems. It may be used in the development of chiral drugs or as a probe to investigate enzyme-substrate interactions.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its unique structure and stereochemistry could make it useful for targeting specific biological pathways or receptors.
Industry
In industry, this compound can be used in the production of chiral materials, such as polymers and catalysts. Its stereochemistry can impart specific properties to these materials, making them useful for various applications.
Mécanisme D'action
The mechanism of action of (2S,4R)-4-butyl-2-methylthiane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S,4R)-4-butyl-2-methylthiane include other chiral thiane derivatives, such as this compound and (2R,4S)-4-butyl-2-methylthiane. These compounds share similar structures but differ in their stereochemistry.
Uniqueness
What sets this compound apart is its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomers. This uniqueness makes it valuable for studying the effects of chirality and for developing applications that require specific stereochemical configurations.
Propriétés
Numéro CAS |
76097-70-6 |
|---|---|
Formule moléculaire |
C10H20S |
Poids moléculaire |
172.33 g/mol |
Nom IUPAC |
(2S,4R)-4-butyl-2-methylthiane |
InChI |
InChI=1S/C10H20S/c1-3-4-5-10-6-7-11-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |
Clé InChI |
BVCOQYPDJSDLSJ-VHSXEESVSA-N |
SMILES isomérique |
CCCC[C@@H]1CCS[C@H](C1)C |
SMILES canonique |
CCCCC1CCSC(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








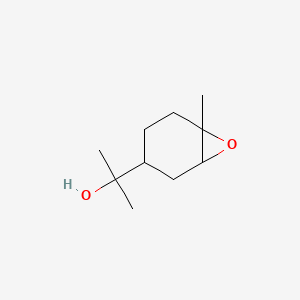
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
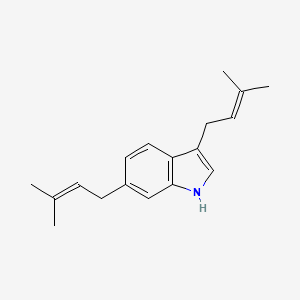
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)
